

Application Note: Comprehensive Characterization of Azido-PEG4-Boc Conjugates

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Compound of Interest

Compound Name: Azido-PEG4-Boc

Cat. No.: B605861

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For: Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Boc is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker that is integral to the synthesis of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker features a terminal azide group for "click chemistry" conjugation and a Boc-protected amine for subsequent functionalization.[1] The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]

Given its critical role, the precise and thorough analytical characterization of **Azido-PEG4-Boc** is paramount to ensure its identity, purity, and stability, which directly impacts the quality, consistency, and efficacy of the final therapeutic product.[2] This document provides detailed protocols for the characterization of **Azido-PEG4-Boc** conjugates using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques Overview

A combination of analytical methods is recommended for the comprehensive characterization of **Azido-PEG4-Boc**. [1][3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of key functional groups (Azide, PEG, Boc) and the overall molecular structure.[1]
- Mass Spectrometry (MS): Delivers highly accurate molecular weight information, confirming the identity of the compound and identifying impurities.[1][4]
- High-Performance Liquid Chromatography (HPLC): Serves as a powerful tool for purity assessment, separating the target compound from starting materials, byproducts, and oligomers of different PEG lengths.[5]
- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to verify the presence of specific functional groups, notably the characteristic stretching vibrations of the azide and the carbamate carbonyl in the Boc group.[6][7]

Experimental Protocols & Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for unambiguous structural elucidation of **Azido-PEG4-Boc**. [1][6]
Both ^1H and ^{13}C NMR are employed to confirm the molecular structure.

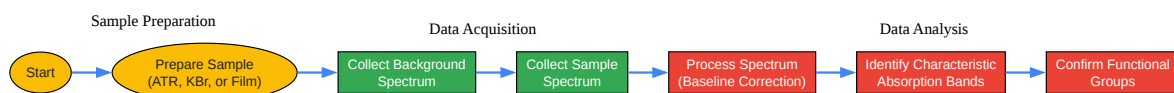
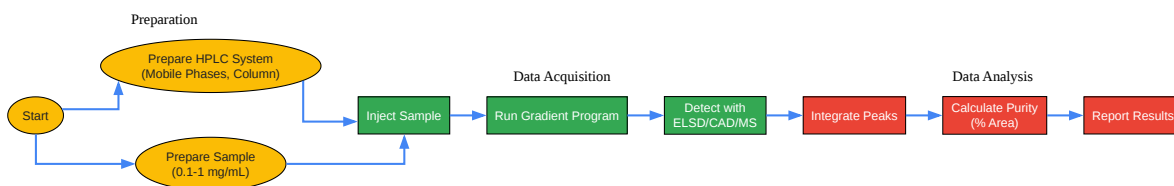
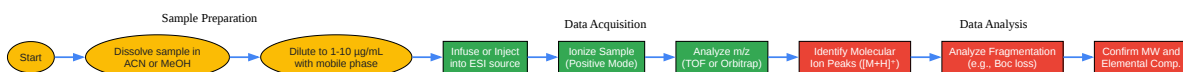
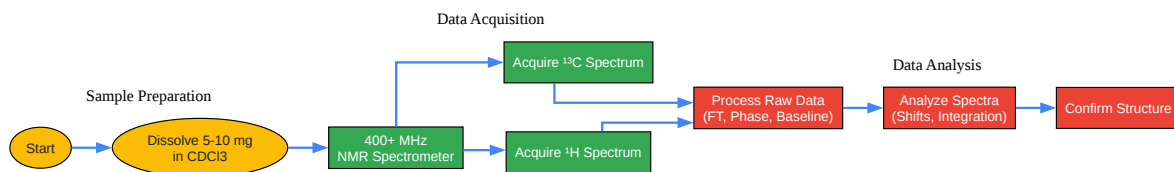
- Sample Preparation: Dissolve 5-10 mg of the **Azido-PEG4-Boc** sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). [1][2]
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. [1][2]
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64 (adjust based on sample concentration). [2]
 - Relaxation Delay: 1-5 seconds. [2]
 - Spectral Width: 0-12 ppm. [2]
- ^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
- Relaxation Delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.^[1]

The following table summarizes the expected chemical shifts for **Azido-PEG4-Boc**. Actual values may vary slightly depending on the solvent used.

Functional Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Assignment
Boc (t-butyl)	~1.44 (s, 9H)	~28.4	-C(CH ₃) ₃
Boc (quaternary C)	-	~79.1	-C(CH ₃) ₃
Boc (carbonyl)	-	~156.1	-C=O
PEG Backbone	~3.60-3.70 (m, 12H)	~70.0-70.5	-O-CH ₂ -CH ₂ -O-
Methylene (adjacent to N ₃)	~3.38 (t, 2H)	~50.6	-CH ₂ -N ₃
Methylene (adjacent to NH-Boc)	~3.30 (q, 2H)	~40.3	-CH ₂ -NHBoc
NH Proton	~5.10 (t, 1H, broad)	-	-NH-Boc

Table 1: Representative ¹H and ¹³C NMR chemical shifts for **Azido-PEG4-Boc**.



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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peg.bocsci.com [peg.bocsci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
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